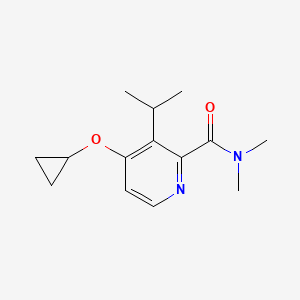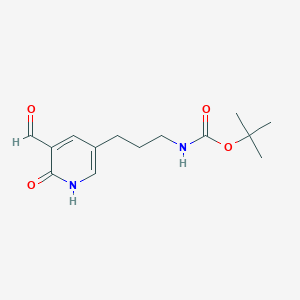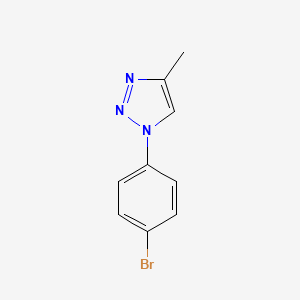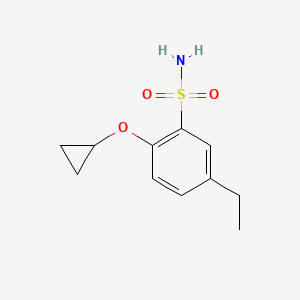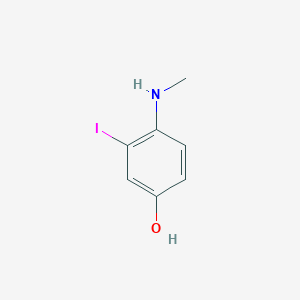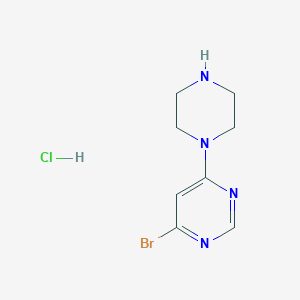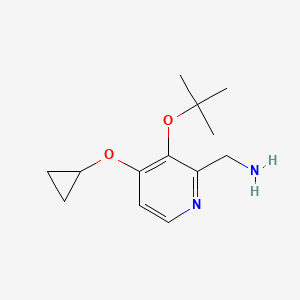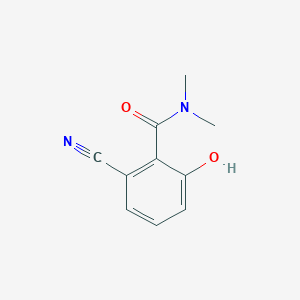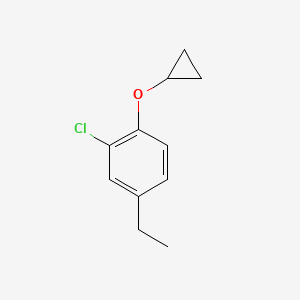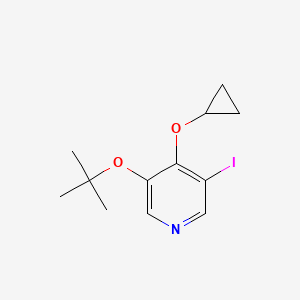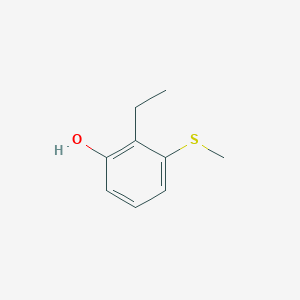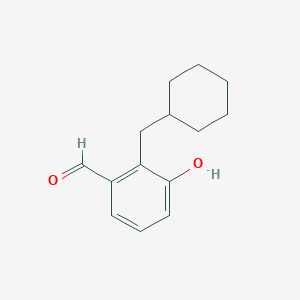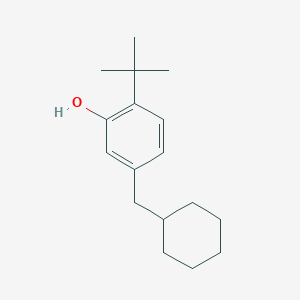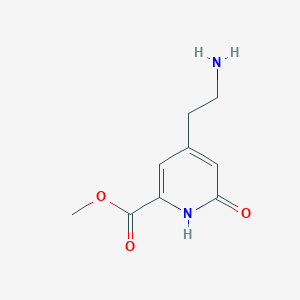
1-Cyclopropoxy-2-fluoro-4-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE is a chemical compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol . This compound is known for its unique structural features, including a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a benzene ring. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE involves several steps. One common method includes the reaction of 1-fluoro-2-nitrobenzene with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then subjected to reduction and subsequent alkylation with isopropyl bromide to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research explores its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE exerts its effects involves interactions with specific molecular targets. The cyclopropoxy group and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE can be compared with similar compounds such as:
1-CYCLOPROPOXY-4-FLUORO-2-(PROPAN-2-YL)BENZENE: Differing in the position of the fluorine atom and cyclopropoxy group, this compound exhibits distinct chemical and biological properties.
2-CHLORO-1-FLUORO-4-(PROPAN-2-YL)BENZENE: The presence of a chlorine atom instead of a cyclopropoxy group alters its reactivity and applications.
These comparisons highlight the uniqueness of 1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE in terms of its structural features and resulting properties.
Propiedades
Fórmula molecular |
C12H15FO |
|---|---|
Peso molecular |
194.24 g/mol |
Nombre IUPAC |
1-cyclopropyloxy-2-fluoro-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15FO/c1-8(2)9-3-6-12(11(13)7-9)14-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3 |
Clave InChI |
WQBXDTIJZULJQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)OC2CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


